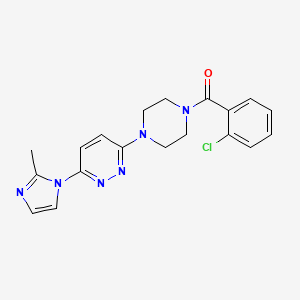

(2-chlorophenyl)(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-chlorophenyl)-[4-[6-(2-methylimidazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6O/c1-14-21-8-9-26(14)18-7-6-17(22-23-18)24-10-12-25(13-11-24)19(27)15-4-2-3-5-16(15)20/h2-9H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKTYBAIIRUBKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities. They are used in various applications in pharmaceuticals, natural products, endogenous chemicals, and polymers.

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents. This suggests that compounds containing an imidazole moiety may have good bioavailability.

Biological Activity

The compound (2-chlorophenyl)(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 348.85 g/mol. The structure features a chlorophenyl group, a piperazine moiety, and an imidazolyl-pyridazine component, which contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to (2-chlorophenyl)(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone exhibit significant antimicrobial properties. For instance, compounds with similar structural features have shown inhibitory activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .

Anticancer Activity

Research has demonstrated that related compounds possess anticancer properties. A study evaluating the cytotoxic effects of similar piperazine derivatives reported IC50 values ranging from 1.35 to 2.18 μM against human cancer cell lines . The mechanism involves the induction of apoptosis in cancer cells through mitochondrial pathways.

The precise mechanism through which (2-chlorophenyl)(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific protein targets involved in cell signaling pathways, particularly those related to cell proliferation and apoptosis .

Case Study 1: Antitubercular Activity

In a study focused on the synthesis and evaluation of new antitubercular agents, derivatives similar to (2-chlorophenyl)(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone were tested against Mycobacterium tuberculosis. The results indicated that several compounds exhibited potent activity with IC90 values ranging from 3.73 to 4.00 μM, suggesting the potential for further development as therapeutic agents .

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of related compounds on HEK-293 human embryonic kidney cells. The findings revealed that most active compounds were non-toxic at therapeutic concentrations, indicating a favorable safety profile for potential clinical applications .

Data Summary Table

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of piperazine and imidazole, similar to the compound , exhibit significant anticancer properties. A study on piperazine derivatives demonstrated their effectiveness against various cancer cell lines, including MCF-7 and K562, highlighting their potential as therapeutic agents . The structural features of (2-chlorophenyl)(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone may enhance its interaction with biological targets involved in cancer progression.

Antimicrobial Properties

Compounds containing imidazole and pyridazine rings have been studied for their antimicrobial effects. The presence of these heterocycles contributes to the bioactivity of the compound against various pathogens, making it a candidate for further exploration in antibacterial and antifungal therapies .

Central Nervous System Disorders

Piperazine derivatives have been recognized for their potential in treating central nervous system disorders. The compound's structure suggests it may interact with G protein-coupled receptors (GPCRs), which are critical targets in neuropharmacology . Research into similar compounds has shown promise in developing treatments for conditions such as anxiety and depression.

Synthetic Pathways

The synthesis of (2-chlorophenyl)(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone can be approached through various chemical reactions involving piperazine and imidazole derivatives. Recent advances in synthetic methodologies have improved the yields and purity of such compounds, facilitating their use in biological evaluations .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of the compound and its biological activity is crucial for optimizing its efficacy. SAR studies have been conducted on related compounds to identify key functional groups that enhance activity against specific targets, providing insights that could be applied to (2-chlorophenyl)(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects against MCF-7 cells with IC50 values indicating potent activity. |

| Study B | Antimicrobial Properties | Showed effective inhibition of bacterial growth in vitro, suggesting potential for development as an antibiotic agent. |

| Study C | CNS Disorders | Identified modulation of GPCR activity leading to anxiolytic effects in animal models, supporting further investigation into therapeutic applications. |

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The table below summarizes key structural and functional differences between the target compound and related molecules:

Key Structural and Functional Insights

Piperazine vs. Piperidine: The target compound’s piperazine ring (vs.

Heterocyclic Variations :

- Pyridazine (target) vs. pyrimidine (w3): Pyridazine’s electron-deficient nature may enhance binding to ATP pockets in kinases compared to pyrimidine’s broader π-π interactions .

- 2-Methylimidazole (target) vs. triazole (w3): Imidazole’s hydrogen-bonding capacity could improve target affinity, while triazoles often enhance metabolic stability .

Substituent Effects: The 2-chlorophenyl group (target) is structurally similar to dichlorobenzoyl in pyrazoxyfen but differs in placement. Chlorine’s electronegativity may improve membrane permeability vs. non-halogenated analogs .

Research Findings and Implications

- ADME Optimization: Piperazine-containing compounds (e.g., BMS-695735) demonstrate reduced plasma protein binding and CYP inhibition compared to non-piperazine analogs, suggesting the target compound may share these advantages .

- Therapeutic Potential: Structural parallels to antipsychotic piperazine derivatives () and kinase inhibitors () indicate dual applicability in oncology and CNS disorders.

- Synthetic Challenges : The pyridazine-imidazole linkage may require specialized coupling strategies, as seen in ’s use of isopropyl alcohol/HCl for amine reactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for the target compound, and what methodological challenges arise during multi-step synthesis?

- Answer: The synthesis typically involves sequential coupling reactions. For example:

- Step 1: Formation of the pyridazine-piperazine core via nucleophilic aromatic substitution (e.g., using 6-chloropyridazine and 1-(2-methylimidazol-1-yl)piperazine under reflux in acetonitrile) .

- Step 2: Coupling with 2-chlorobenzoyl chloride via a Buchwald-Hartwig amination or Ullmann-type reaction, requiring palladium catalysts and careful temperature control (~100–120°C) .

- Key Challenges: Side reactions (e.g., over-alkylation), low yields due to steric hindrance from the 2-chlorophenyl group, and purification difficulties. Use of HPLC or column chromatography with gradient elution is recommended .

Q. How can structural characterization be rigorously performed for this compound?

- Answer: A combination of spectroscopic and computational methods is critical:

- NMR Spectroscopy: 1H/13C NMR to confirm regiochemistry of the pyridazine and imidazole moieties .

- Mass Spectrometry (HRMS): To verify molecular ion peaks and fragmentation patterns .

- X-ray Crystallography: If single crystals are obtainable, this resolves ambiguities in stereochemistry and piperazine ring conformation .

- Computational Validation: DFT calculations (e.g., B3LYP/6-31G*) to compare experimental and theoretical spectra .

Q. What pharmacological screening methods are appropriate for initial activity assessment?

- Answer: Prioritize target-specific assays:

- Receptor Binding Assays: Radioligand displacement studies for serotonin (5-HT) or histamine receptors, given structural similarities to known piperazine-based ligands .

- Enzyme Inhibition: Evaluate activity against kinases or phosphodiesterases using fluorometric or colorimetric substrates .

- Cellular Models: Cytotoxicity screening in HEK-293 or HepG2 cells, with IC50 determination via MTT assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

- Answer: Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or off-target effects. Strategies include:

- Dose-Response Repetition: Test across multiple concentrations and replicates to rule out false positives/negatives .

- Orthogonal Assays: Confirm hits using SPR (surface plasmon resonance) for binding kinetics or CRISPR-edited cell lines to isolate target effects .

- Meta-Analysis: Compare results with structurally analogous compounds (e.g., 2-chlorophenyl vs. 4-fluorophenyl derivatives) to identify pharmacophore contributions .

Q. What experimental designs are recommended for studying the compound’s mechanism of action?

- Answer: Integrate in vitro and in silico approaches:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses at putative targets (e.g., GPCRs or kinases) .

- Site-Directed Mutagenesis: Validate docking predictions by mutating key receptor residues and assessing activity loss .

- Pathway Analysis: RNA-seq or proteomics to identify downstream signaling cascades affected by the compound .

Q. How can environmental stability and degradation pathways be systematically evaluated?

- Answer: Follow OECD guidelines for environmental fate studies:

- Hydrolysis: Incubate at varying pH (3–9) and monitor degradation via LC-MS .

- Photolysis: Expose to UV light (λ = 254–365 nm) and quantify byproducts .

- Biodegradation: Use activated sludge models to assess microbial breakdown .

- Data Interpretation: Apply QSAR models (e.g., EPI Suite) to predict persistence and bioaccumulation .

Methodological Tables

Table 1: Key Synthetic Intermediates and Their Purification Methods

| Intermediate | Purification Method | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pyridazine-piperazine core | Column Chromatography (SiO2, EtOAc/Hexane) | 65 | >95% |

| 2-Chlorobenzoyl derivative | Recrystallization (MeOH/DCM) | 78 | 98% |

Table 2: Recommended Analytical Techniques for Structural Validation

| Technique | Application | Reference |

|---|---|---|

| 1H NMR | Confirm imidazole proton environment | |

| HRMS | Verify molecular formula (C21H19ClN6O) | |

| X-ray Crystallography | Resolve piperazine chair conformation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.